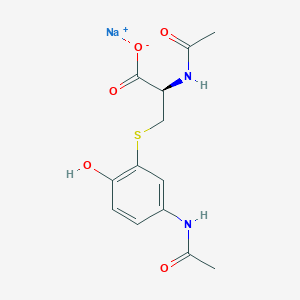
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate is a compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a 5-acetamido-2-hydroxyphenyl group attached to the sulfur atom of the cysteine molecule. This compound is known for its role as a human xenobiotic metabolite, meaning it is produced by the metabolism of a foreign substance in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate typically involves the reaction of 5-acetamido-2-hydroxybenzenesulfonyl chloride with N-acetyl-L-cysteine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and substituted cysteine derivatives. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Wissenschaftliche Forschungsanwendungen
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying cysteine derivatives and their reactivity.
Biology: The compound is studied for its role in cellular metabolism and its interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug metabolite and its effects on human health.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in xenobiotic metabolism, leading to the formation of metabolites that can be further processed by the body. It may also interact with cellular proteins and affect their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(5-acetamido-2-hydroxyphenyl)cysteine: A cysteine derivative with similar structural features.
S-(5-acetamido-2-hydroxyphenyl)cysteine zwitterion: A zwitterionic form of the compound with different charge properties.
Uniqueness
Sodium S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteinate is unique due to its specific structural configuration and its role as a human xenobiotic metabolite. Its distinct chemical properties and reactivity make it valuable for various research applications and industrial processes .
Eigenschaften
Molekularformel |
C13H15N2NaO5S |
|---|---|
Molekulargewicht |
334.33 g/mol |
IUPAC-Name |
sodium;(2R)-2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O5S.Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);/q;+1/p-1/t10-;/m0./s1 |
InChI-Schlüssel |
JKIDIVFUGFKUBH-PPHPATTJSA-M |
Isomerische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)[O-])NC(=O)C.[Na+] |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)[O-])NC(=O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
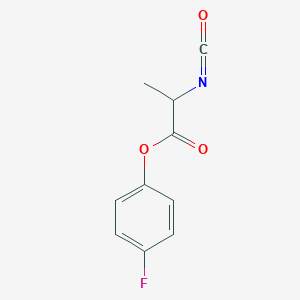
![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
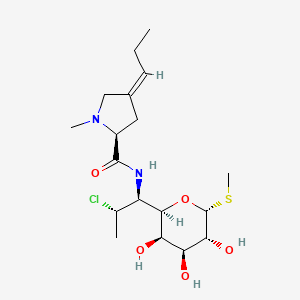
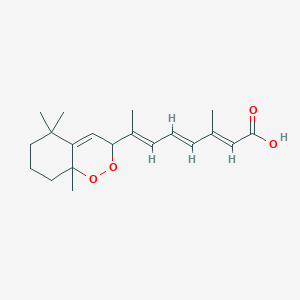
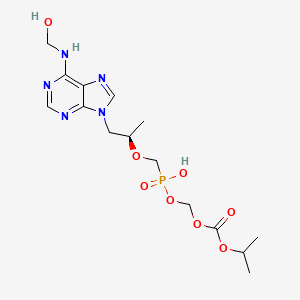
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)


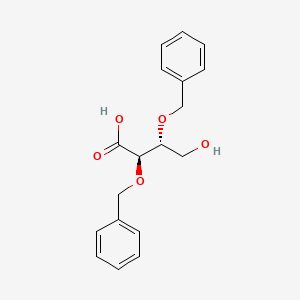
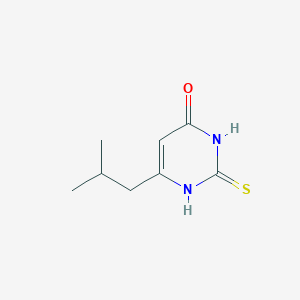
![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)


